Ac-AAVALLPAVLLALLAP-LEHD-CHO
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Overview
Description
Ac-AAVALLPAVLLALLAP-LEHD-CHO is a synthetic peptide that functions as a caspase inhibitor, specifically targeting caspases 4, 5, and 9 . Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis) and inflammation. This compound has demonstrated protective effects in MCF-7 cells treated with Neocarzinostatin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-AAVALLPAVLLALLAP-LEHD-CHO involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Deprotection: Removal of protecting groups from the amino acids to allow for subsequent coupling reactions.
Cleavage from Resin: The completed peptide is cleaved from the resin using a suitable reagent, such as trifluoroacetic acid (TFA).
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
Ac-AAVALLPAVLLALLAP-LEHD-CHO primarily undergoes hydrolysis and enzymatic reactions due to its peptide nature. It is designed to inhibit caspase activity, preventing the cleavage of specific peptide bonds within the caspase enzymes .
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Enzymatic Reactions: Interaction with caspases in biological systems, typically under physiological conditions (pH 7.4, 37°C).
Major Products Formed
The major products formed from the reactions of this compound are the hydrolyzed peptide fragments resulting from the inhibition of caspase activity .
Scientific Research Applications
Ac-AAVALLPAVLLALLAP-LEHD-CHO has several scientific research applications, including:
Apoptosis Research: Used to study the inhibition of caspases and their role in apoptosis, providing insights into cell death mechanisms.
Cancer Research: Investigated for its protective effects in cancer cells, such as MCF-7 cells, treated with chemotherapeutic agents.
Inflammation Studies: Utilized to explore the role of caspases in inflammatory processes and potential therapeutic interventions.
Drug Development: Serves as a lead compound for developing new caspase inhibitors with improved efficacy and specificity.
Mechanism of Action
Ac-AAVALLPAVLLALLAP-LEHD-CHO exerts its effects by binding to the active sites of caspases 4, 5, and 9, thereby inhibiting their proteolytic activity . This inhibition prevents the cleavage of specific substrates involved in apoptosis and inflammation pathways, ultimately leading to reduced cell death and inflammation .
Comparison with Similar Compounds
Similar Compounds
Ac-AAVALLPAVLLALLAP-VEID-CHO: Inhibits caspase 6 and shows protective effects in similar contexts.
IETD-CHO: Functions as a potent inhibitor of caspase-8.
Z-DEVD-FMK: A selective, irreversible inhibitor of caspase-3, also inhibiting caspases 6, 7, 8, and 10.
Uniqueness
Ac-AAVALLPAVLLALLAP-LEHD-CHO is unique in its ability to target multiple caspases (4, 5, and 9) simultaneously, providing broader inhibition of apoptosis and inflammation pathways compared to compounds that target a single caspase .
Properties
Molecular Formula |
C97H162N22O25 |
---|---|
Molecular Weight |
2036.5 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C97H162N22O25/c1-46(2)34-65(110-90(137)70(39-51(11)12)114-95(142)78(54(17)18)117-83(130)59(23)103-92(139)73-28-27-33-119(73)97(144)72(40-52(13)14)115-91(138)68(37-49(7)8)109-81(128)57(21)104-94(141)77(53(15)16)116-82(129)58(22)101-79(126)55(19)100-61(25)121)85(132)102-56(20)80(127)108-67(36-48(5)6)89(136)111-66(35-47(3)4)86(133)105-60(24)96(143)118-32-26-29-74(118)93(140)113-69(38-50(9)10)88(135)107-64(30-31-75(122)123)84(131)112-71(41-62-43-98-45-99-62)87(134)106-63(44-120)42-76(124)125/h43-60,63-74,77-78H,26-42H2,1-25H3,(H,98,99)(H,100,121)(H,101,126)(H,102,132)(H,103,139)(H,104,141)(H,105,133)(H,106,134)(H,107,135)(H,108,127)(H,109,128)(H,110,137)(H,111,136)(H,112,131)(H,113,140)(H,114,142)(H,115,138)(H,116,129)(H,117,130)(H,122,123)(H,124,125)/t55-,56-,57-,58-,59-,60-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,77-,78-/m0/s1 |
InChI Key |
KOWOPYCBCABWCX-CXIVKAHCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C=O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C |
Origin of Product |
United States |
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